

Comprehensive Application Notes and Protocols: Pemetrexed Disodium Purity Control Strategy Using HPLC

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Compound Focus: Pemetrexed disodium heptahydrate

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Introduction and Importance of Purity Control

Pemetrexed disodium is a **multitargeted antifolate antineoplastic agent** used primarily for the treatment of **malignant pleural mesothelioma** and **non-small cell lung cancer**. As a potent inhibitor of multiple folate-dependent enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT), pemetrexed disrupts purine and pyrimidine synthesis, thereby inhibiting DNA replication and cell proliferation. The **clinical significance** of this chemotherapeutic agent, combined with its complex chemical structure, necessitates rigorous purity control strategies to ensure patient safety and product efficacy. International regulatory guidelines including those from the FDA, EMA, and ICH mandate strict control of impurities in active pharmaceutical ingredients (APIs), with identification thresholds typically set at **0.10%** for daily doses below 2 grams.

The development of a comprehensive purity control strategy for pemetrexed disodium represents a **critical quality attribute** during pharmaceutical development and manufacturing. Impurities in pharmaceuticals can potentially exert **toxicological effects** including teratogenic, mutagenic, or carcinogenic properties, making their identification, quantification, and control essential components of the overall quality control system. A well-designed purity control strategy encompasses thorough **understanding of impurity profiles**, including both process-related impurities and degradation products that may form during storage. This document

presents detailed application notes and analytical protocols for the determination of related substances in pemetrexed disodium using stability-indicating high-performance liquid chromatography (HPLC) methods, providing researchers and quality control professionals with validated methodologies for implementation in both development and routine testing environments [1] [2] [3].

impurity Characterization and Sources

Process-Related Impurities

The synthetic pathway of pemetrexed disodium involves several chemical transformations that potentially generate process-related impurities. A comprehensive study identified and characterized six key impurities that may arise during the manufacturing process:

- **N-Methyl impurity (Impurity A):** This impurity results from the methylation of the N1-nitrogen of the deazaguanine moiety during the condensation reaction between benzoic acid derivative (2) and diethyl L-glutamate (4) in the presence of 2-chloro-4,6-dimethoxytriazine (CDMT) and N-methylmorpholine (NMM). The decomposition of excess CDMT·NMM complex generates a **methylating agent** that facilitates this side reaction [2].
- **N,N-Dimethylformamide impurity (Impurity F):** Formed when the condensation reaction is performed in **N,N-dimethylformamide (DMF)** as solvent, this impurity results from the reaction of the intermediate with dimethylformamide-dimethylacetal (DMF-DMA) in the presence of p-toluenesulfonic acid (p-TSA) [2].
- **Enantiomeric impurity (Impurity E):** The D-enantiomer of pemetrexed, (R)-1, may arise from trace amounts of **D-enantiomer contamination** in commercial diethyl L-glutamate starting material or through racemization during the hydrolysis of ethyl esters under alkaline conditions at elevated temperatures [2] [4].
- **Dipeptide impurities (Impurities D and related):** The γ -dipeptide impurity (8) and α -dipeptide impurity (9) form when **monoethyl glutamate contaminants** are present in the starting diethyl L-glutamate material, leading to incomplete ester hydrolysis and subsequent peptide coupling side reactions [2].

- **Dimer impurity (Impurities B and C):** This diastereomeric mixture results from **double coupling reactions** where the activated acid intermediate reacts with already-formed pemetrexed molecules, creating dimeric structures [2].

Degradation Impurities

Degradation impurities form under various stress conditions including hydrolytic, oxidative, thermal, and photochemical exposure. **Forced degradation studies** conducted according to ICH guidelines Q1A(R2) reveal that pemetrexed disodium is particularly susceptible to oxidative degradation, with one major oxidative degradation product being identified and characterized using LC-MS/MS. The oxidative degradation product results from modification of the pyrrolopyrimidine core structure, though the exact chemical structure varies depending on the **stress conditions** applied. Under alkaline conditions, pemetrexed may undergo enantiomerization, leading to the formation of the undesired D-enantiomer [5].

Table 1: Characterization of Key Pemetrexed Disodium Impurities

Impurity Name	Pharmacopeial Designation	Chemical Nature	Origin in Synthesis
N-Methyl impurity	Impurity A	Methylated at N1 position of deazaguanine	Alkylation during coupling reaction
Dimer impurity	Impurities B and C	Diastereomeric dimeric structures	Double coupling during synthesis
Enantiomeric impurity	Impurity E	D-enantiomer of pemetrexed	Chiral inversion or impure starting material
γ-Dipeptide impurity	Impurity D	Triacid with additional glutamate moiety	Contamination with monoethyl glutamate
N,N-Dimethylformamide impurity	Not specified	Formamidine derivative	Reaction with DMF during synthesis

Impurity Name	Pharmacopeial Designation	Chemical Nature	Origin in Synthesis
Oxidative degradation product	Not specified	Modified pyrrolopyrimidine	Oxidative stress conditions

HPLC Method Development

Drug Substance and Drug Product Method Optimization

The development of stability-indicating HPLC methods for pemetrexed disodium requires careful optimization to achieve **adequate separation** of all potential process-related and degradation impurities. For drug substance testing, a reversed-phase HPLC method utilizing a **Zorbax SB-Phenyl column** (250 × 4.6 mm, 5 μm) provides optimal separation of pemetrexed disodium from its 13 potential impurities. The mobile phase employs a gradient program with **trifluoroacetic acid (TFA)** in water (0.03% v/v) as mobile phase A and TFA in acetonitrile (0.025% v/v) as mobile phase B. The gradient program begins at 10% B, gradually increasing to 25% B by 12 minutes, 30% B by 25 minutes, and 80% B by 32 minutes, before returning to initial conditions for column re-equilibration. This **gradient profile** effectively elutes all impurities with resolution greater than 1.5, meeting regulatory requirements for impurity monitoring methods [1] [6].

For drug product analysis, a similar chromatographic approach is employed with minor modifications to account for **excipient interactions** and potential degradation pathways specific to the formulated product. The method validation demonstrates specificity through forced degradation studies under acidic, alkaline, oxidative, thermal, and photochemical stress conditions. In all cases, the pemetrexed peak demonstrated **adequate resolution** from degradation products, confirming the stability-indicating capability of the method. The use of a **phenyl stationary phase** instead of the more conventional C18 column provides superior separation of structurally similar impurities, particularly the isomeric dipeptide impurities and dimer diastereomers [1].

Relative Response Factor Determination

Accurate quantification of impurities requires determination of **relative response factors (RRF)** when impurities demonstrate different UV responses compared to the main analyte. For pemetrexed impurity control, RRF values have been established using two complementary techniques:

- **HPLC-UV with Charged Aerosol Detection (CAD):** This approach involves simultaneous detection by UV and CAD, with CAD providing nearly uniform response for non-volatile analytes regardless of chemical structure, enabling accurate RRF calculation.
- **Quantitative NMR (qNMR):** For impurities where reference standards are available, qNMR provides a **primary method** for determining absolute concentration, which is then used to establish RRFs [1].

The RRF values are applied during quantitative calculations to correct peak areas, ensuring accurate reporting of impurity levels. This approach is particularly important for impurities with **significantly different chromophores** from the parent compound, which may otherwise be over- or under-quantified using conventional area normalization approaches [1].

Table 2: Optimized HPLC Conditions for Pemetrexed Disodium Purity Control

Parameter	Drug Substance Method	Drug Product Method	Chiral Purity Method
Column	Zorbax SB-Phenyl (250 × 4.6 mm, 5 µm)	Zorbax SB-Phenyl (250 × 4.6 mm, 5 µm)	Amylose-based chiral stationary phase
Mobile Phase	Gradient: A: 0.03% TFA in water B: 0.025% TFA in ACN	Gradient: A: 0.03% TFA in water B: 0.025% TFA in ACN	Isocratic: Hexane:Ethanol:TFA (Specific ratio)
Temperature	Ambient	Ambient	Ambient
Flow Rate	1.0 mL/min (variable in gradient)	1.0 mL/min (variable in gradient)	1.0 mL/min
Detection	UV 228 nm	UV 228 nm	UV 228 nm
Injection Volume	5 µL	5 µL	10 µL
Run Time	40 minutes	40 minutes	20 minutes

Method Validation

Specificity and Forced Degradation Studies

The specificity of the HPLC method has been demonstrated through **forced degradation studies** conducted according to ICH guidelines. Pemetrexed disodium samples were subjected to various stress conditions including acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal stress (60°C), and photolytic degradation. The method effectively separated all degradation products from the main peak and from each other, with **resolution greater than 1.5** between closely eluting peaks. The major degradation was observed under oxidative conditions, with one primary oxidative degradation product being identified and characterized by LC-MS/MS. The method demonstrated **no interference** from blank peaks or excipients (for the drug product method), confirming its specificity for stability-indicating applications [1] [5].

Linearity, Range, and Accuracy

The linearity of the HPLC method has been validated over a range from the **quantitation limit to 150% of the specification level** (0.15%) for all known impurities. A series of seven solutions at concentrations of LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration were prepared and analyzed. The method demonstrated **excellent linearity** with correlation coefficients (R^2) greater than 0.99 for all impurities and the main compound. The y-intercept as a percentage of response at target concentration fell within $\pm 5\%$, confirming the linear relationship between concentration and detector response across the validated range [6].

Accuracy was determined through **spike recovery experiments** at multiple concentration levels from LOQ to 150% of the specification level. Recovery values for impurities at the LOQ level ranged from 80-120%, while recoveries at other levels (25-150%) ranged from 85-115%, meeting accepted validation criteria. The consistent recovery values across the range demonstrate that the method provides **accurate quantification** of impurities without significant bias [6].

Precision, LOD, LOQ, and Robustness

The precision of the method was evaluated at two levels:

- **System Precision:** Six replicate injections of a standard solution containing pemetrexed disodium spiked with all known impurities at the 0.1% level showed **%RSD less than 5.0%** for peak areas of all components, demonstrating acceptable instrument precision.
- **Method Precision:** Six individual preparations of pemetrexed disodium spiked with all known impurities at the 0.1% level were analyzed, with %RSD for impurity content less than 5.0%, confirming the **reproducibility** of the method [6].

The **limit of detection (LOD)** and **limit of quantitation (LOQ)** were determined based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. For a test concentration of 1.0 mg/mL, the LOQ for impurities corresponded to approximately 0.03%,

well below the identification threshold of 0.10%. The robustness of the method was evaluated by deliberately varying method parameters including **mobile phase composition, flow rate, column temperature, and wavelength detection**. In all cases, the method maintained **adequate separation** of all critical pairs, demonstrating its suitability for routine use in quality control laboratories [1] [6].

Detailed Analysis Protocols

System Suitability and Solution Preparation

System Suitability Requirements: Prior to sample analysis, system suitability must be established using a standard solution prepared by dissolving pemetrexed disodium in diluent to obtain a concentration of 1.0 mg/mL, spiked with all known impurities at the 0.1% level with respect to the pemetrexed concentration. The system suitability solution is injected in six replicates, and the following criteria must be met:

- **Resolution** between the critical pair (IM-7 and EPBP-3) must not be less than 1.5
- **Tailing factor** for pemetrexed disodium peak must not be more than 1.5
- **Theoretical plates** for pemetrexed disodium peak must not be less than 2000
- **%RSD** for peak areas of all impurities in six replicate injections must not be more than 5.0% [6]

Solution Preparation Protocol:

- **Diluent Preparation:** Prepare a mixture of acetonitrile and water in a 1:1 ratio (v/v).
- **Standard Solution (1.0 mg/mL):** Accurately weigh and transfer approximately 25 mg of pemetrexed disodium reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- **Sample Solution (1.0 mg/mL):** Accurately weigh and transfer approximately 25 mg of pemetrexed disodium sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- **Impurity Stock Solutions (1000 µg/mL):** Accurately weigh and transfer approximately 10 mg of each impurity reference standard into separate 100 mL volumetric flasks. Dissolve in and dilute to volume with diluent. For IM-7 impurity, use 0.1M sodium acetate solution:acetonitrile (95:5, v/v) as diluent.
- **System Suitability Solution:** Transfer 1.0 mL of standard solution to a 10 mL volumetric flask. Add appropriate volumes of impurity stock solutions to achieve 0.1% concentration for each impurity with respect to the pemetrexed concentration. Dilute to volume with diluent.
- **Linearity and Accuracy Solutions:** Prepare solutions at LOQ, 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (0.1% with respect to 1.0 mg/mL pemetrexed) using appropriate dilutions of impurity stock solutions in diluent [6].

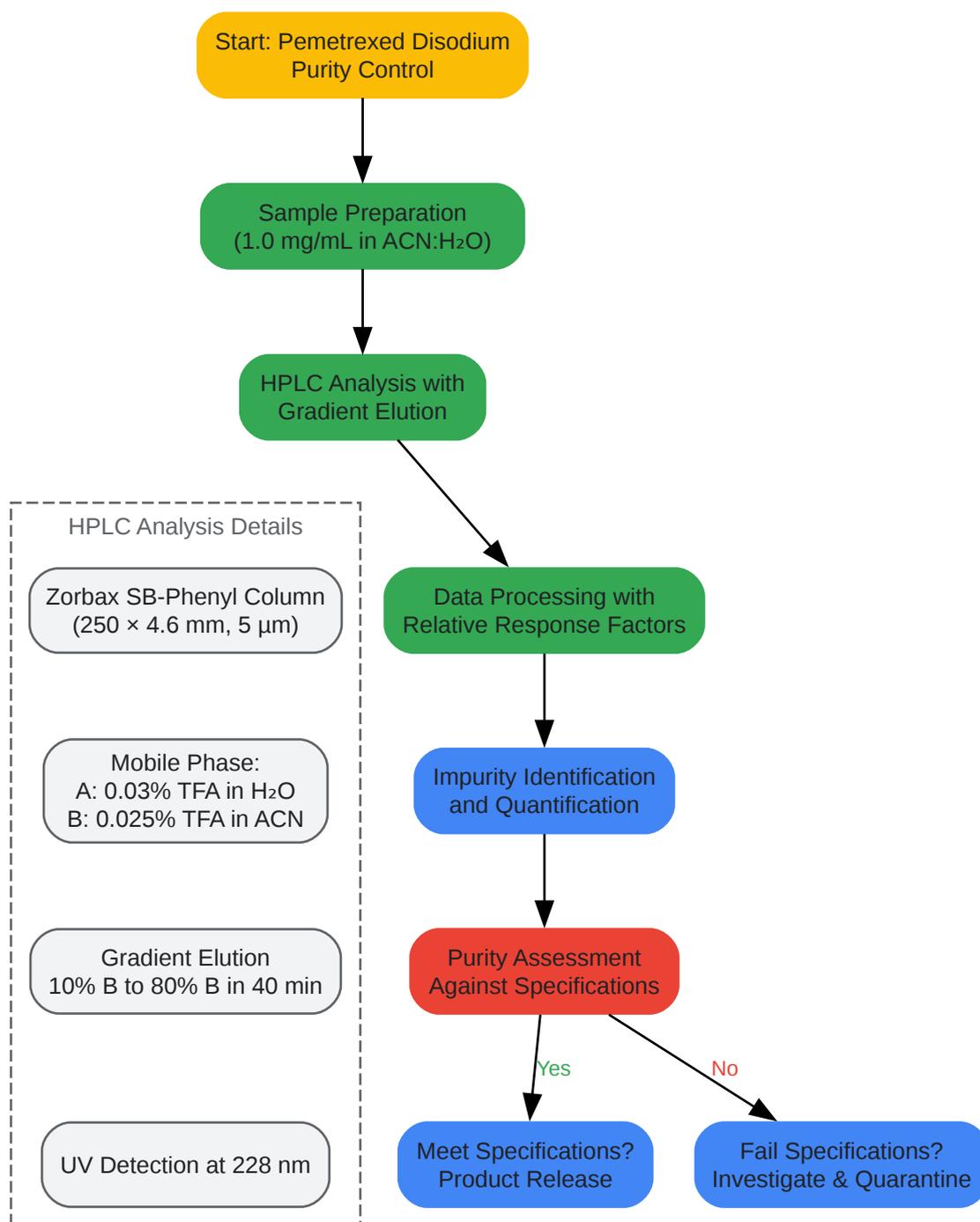
Chromatographic Procedure and Analysis

Instrument Setup and Analysis Protocol:

- **HPLC System Configuration:**
 - **Instrument:** Waters 2695 Separation Module with 2487 Dual Wavelength Absorbance Detector or equivalent
 - **Column:** Zorbax SB-Phenyl, 250 × 4.6 mm, 5 µm particle size
 - **Detection Wavelength:** 228 nm
 - **Column Temperature:** Ambient (20-25°C)
 - **Injection Volume:** 5 µL
 - **Flow Rate:** As per gradient program
 - **Run Time:** 40 minutes [6]
- **Gradient Program Execution:**

- Equilibrate the column with initial mobile phase composition (90% A, 10% B) for at least 15 minutes before first injection
 - Set the mobile phase flow rate according to the gradient program: 1.0 mL/min from 0-3 minutes, 0.5 mL/min from 3-30 minutes, 1.0 mL/min from 30-40 minutes
 - Follow the gradient timetable as specified in Table 2
 - After each run, re-equilibrate the column with initial mobile phase composition for 10 minutes before next injection [6]
- **Sample Analysis Sequence:**
 - Inject one blank (diluent) to confirm no interfering peaks at retention times of interest
 - Inject six replicates of system suitability solution to verify system performance
 - Once system suitability criteria are met, inject the standard solution
 - Inject sample solutions in duplicate
 - Include appropriate quality control samples (e.g., spiked samples at 0.1% level) after every 6-8 sample injections to monitor method performance throughout the sequence [6]
- **Data Analysis and Reporting:**
 - Integrate all peaks above the LOQ (signal-to-noise ratio ≥ 10)
 - Identify impurities based on retention time comparison with known standards
 - Calculate impurity concentrations using relative response factors where applicable
 - Report all impurities at or above the LOQ, with individual impurities reported as percentage area normalized to pemetrexed concentration [1] [6]

The following workflow diagram illustrates the complete pemetrexed disodium purity control strategy:



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Figure 1: Comprehensive workflow for pemetrexed disodium purity control using HPLC analysis

Conclusion and Regulatory Considerations

The purity control strategy for pemetrexed disodium described in these application notes provides a **comprehensive approach** to impurity profiling and quantification. The validated stability-indicating HPLC method enables reliable detection and quantification of both process-related and degradation impurities at levels well below regulatory thresholds. Implementation of this strategy requires strict adherence to the described protocols for system suitability, sample preparation, and chromatographic conditions to ensure **consistent and reliable results**.

Regulatory submissions for pemetrexed disodium should include complete **validation data** as described in Section 4, along with representative chromatograms from forced degradation studies demonstrating method specificity. The impurity profile of commercial batches should be monitored against established **acceptance criteria**, typically with individual unidentified impurities not exceeding 0.10% and total impurities not exceeding 0.50%. Any impurity exceeding the identification threshold should be identified through LC-MS studies, and potentially genotoxic impurities must be controlled at appropriate levels based on **genotoxicity assessment** [1] [2] [6].

The methods and protocols described herein align with current regulatory expectations and provide a **robust framework** for ensuring pemetrexed disodium quality throughout the product lifecycle. Ongoing monitoring and method verification as part of routine quality control operations will ensure continued compliance with evolving regulatory standards.

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